molecular formula C12H19N3 B13529340 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B13529340
M. Wt: 205.30 g/mol
InChI Key: RLFWGUWPBBSUKM-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine typically involves multiple steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the pyrazole ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyrazole ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced bicyclic structures.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific mechanical or thermal properties.

    Biological Research: The compound can be used to study enzyme interactions and metabolic pathways due to its ability to mimic natural substrates.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into binding pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-5-amine
  • 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-3-methyl-1h-pyrazol-4-amine

Uniqueness: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine is unique due to the position of the methyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the bicyclic structure also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N3/c1-8-6-15(14-12(8)13)7-11-5-9-2-3-10(11)4-9/h6,9-11H,2-5,7H2,1H3,(H2,13,14)

InChI Key

RLFWGUWPBBSUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CC3CCC2C3

Origin of Product

United States

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